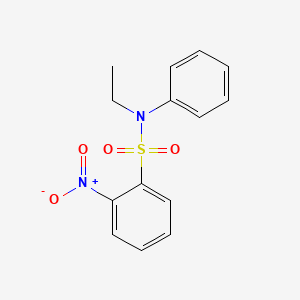

N-Ethyl-2-nitro-N-phenylbenzenesulphonamide

Description

Properties

IUPAC Name |

N-ethyl-2-nitro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-2-15(12-8-4-3-5-9-12)21(19,20)14-11-7-6-10-13(14)16(17)18/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJNXMOLTGZEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230837 | |

| Record name | N-Ethyl-2-nitro-N-phenylbenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-09-4 | |

| Record name | N-Ethyl-2-nitro-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-nitro-N-phenylbenzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-2-nitro-N-phenylbenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-2-nitro-N-phenylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonylation of Ethylated Aniline with 2-Nitrobenzenesulfonyl Chloride

One common route involves reacting ethylated aniline (N-ethyl aniline) with 2-nitrobenzenesulfonyl chloride under controlled conditions:

- Reactants: N-ethyl aniline and 2-nitrobenzenesulfonyl chloride

- Conditions: Typically performed in an inert solvent such as pyridine or dichloromethane at 0–80°C to control reactivity and avoid side reactions.

- Mechanism: The sulfonyl chloride reacts with the amine nitrogen, displacing chloride and forming the sulfonamide bond.

- Yield: Moderate to good yields (40–80%) depending on reaction time and purification methods.

This approach is classical and widely used for sulfonamide synthesis, ensuring the nitro group is already present on the sulfonyl chloride to avoid harsh nitration conditions on the sulfonamide product.

Pd-Catalyzed Reductive Coupling of Nitroarenes and Sulfinates

Recent advances include palladium-catalyzed reductive coupling methods where nitroarenes and sodium aryl sulfinates are coupled to form sulfonamides directly:

- Catalyst: Pd/C under nitrogen atmosphere

- Solvent: DMSO or similar polar aprotic solvents

- Temperature: Elevated temperatures (~120°C)

- Advantages: This method allows direct coupling without pre-formed sulfonyl chlorides and tolerates various functional groups.

- Limitations: Reaction times can be long (~12 h), and catalyst loading must be optimized.

This method can be adapted for N-ethyl derivatives by using ethyl-substituted amines or via subsequent alkylation steps.

Copper-Catalyzed Oxidative Coupling

Another contemporary method involves copper-catalyzed oxidative coupling of sodium sulfinates with amines:

- Catalyst: CuBr2 combined with oxidants like K2S2O8 and Na4P2O7

- Solvent: Green solvents such as sulfolane with acetic acid as additive

- Temperature: Mild heating (~60°C)

- Reaction Time: Approximately 12 hours

- Procedure: The amine (e.g., ethylated aniline) and sodium 2-nitrobenzenesulfinate react to form the sulfonamide.

- Advantages: This method is environmentally friendlier and scalable.

- Yields: High yields (~80–90%) reported for related sulfonamides.

This method is suitable for preparing this compound analogs by selecting appropriate amines and sulfinates.

Reaction Conditions and Optimization

| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfonylation with sulfonyl chloride | None (base like pyridine) | Pyridine/DCM | 0–80°C | 2–6 h | 40–80 | Classical method; requires sulfonyl chloride |

| Pd-Catalyzed reductive coupling | Pd/C (5 mol%) | DMSO | 120°C | 12 h | 60–75 | Direct coupling; requires inert atmosphere |

| Cu-Catalyzed oxidative coupling | CuBr2 + K2S2O8 + Na4P2O7 | Sulfolane + AcOH | 60°C | 12 h | 80–90 | Green chemistry approach; mild conditions |

Analytical and Purification Considerations

- Purification: Typically performed by silica gel column chromatography using mixtures of dichloromethane and ethyl acetate.

- Characterization: Confirmed by NMR (1H, 13C), FT-IR spectroscopy, and elemental analysis.

- Solubility: The compound is soluble in organic solvents like acetone, methanol, DMSO, and chloroform but insoluble in water.

- Melting Point: Reported melting points for related sulfonamides range from 80 to 115 °C depending on substituents.

Research Findings and Comparative Analysis

- The Pd-catalyzed method offers a direct route but requires high temperature and inert atmosphere, which may limit scalability.

- The copper-catalyzed oxidative coupling is more environmentally benign, operates under milder conditions, and provides higher yields, making it preferable for industrial applications.

- Classical sulfonylation remains relevant for small-scale or specific substitution patterns but involves handling sulfonyl chlorides, which are moisture sensitive.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-nitro-N-phenylbenzenesulphonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: N-Ethyl-2-amino-N-phenylbenzenesulphonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Analytical Chemistry Applications

HPLC Separation Techniques

N-Ethyl-2-nitro-N-phenylbenzenesulphonamide has been effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). A specific method utilizing a Newcrom R1 HPLC column has been developed, employing a mobile phase consisting of acetonitrile, water, and phosphoric acid. This technique is scalable and suitable for both analytical and preparative purposes, including pharmacokinetic studies .

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 HPLC Column |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Application | Isolation of impurities, pharmacokinetics |

Case Study 1: Antiparasitic Screening

A study conducted using U2OS cell lines infected with T. cruzi assessed the antiparasitic activity of various compounds including this compound. The results indicated that the compound could inhibit parasitic growth effectively at lower concentrations compared to traditional drugs .

Case Study 2: Pharmacokinetic Profiling

In a pharmacokinetic study involving HPLC analysis, this compound was isolated to determine its absorption and metabolism profiles. The study revealed insights into its bioavailability and potential therapeutic windows .

Mechanism of Action

The mechanism of action of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes or receptors, affecting specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes the structural and functional differences between N-Ethyl-2-nitro-N-phenylbenzenesulphonamide and analogous sulfonamide derivatives:

Key Structural and Functional Differences:

Substituent Effects :

- Electron-Withdrawing Groups : The nitro group in this compound increases acidity compared to analogs like N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide, where the methoxy group donates electrons .

- Steric Hindrance : The ethyl and phenyl groups on the nitrogen atom in the target compound may reduce reactivity in nucleophilic substitution reactions compared to simpler sulfonamides .

Synthesis Complexity :

- This compound likely requires multi-step synthesis involving sulfonyl chloride and ethyl/phenyl amines, whereas 2-Nitro-N-phenylbenzenesulfonamide is synthesized directly via aniline and sulfonyl chloride .

Biological Activity: While specific data for the target compound is lacking, sulfonamides with nitro groups (e.g., 2-Nitro-N-phenylbenzenesulfonamide) are often explored for antimicrobial or enzyme-inhibiting properties . In contrast, amino-substituted derivatives (e.g., 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide) may serve as intermediates for drug development .

Research Findings and Limitations

- Crystallographic Data : 2-Nitro-N-phenylbenzenesulfonamide forms prism-like crystals, confirming its planar sulfonamide core . Similar studies for this compound are absent in the evidence.

- Biological Relevance: Sulfonamides with bulky substituents (e.g., N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide) are noted for structural diversity in drug design , but the target compound’s bioactivity remains speculative.

- Data Gaps : PubChem entries for this compound lack detailed physicochemical or pharmacological data , highlighting the need for further experimental characterization.

Biological Activity

N-Ethyl-2-nitro-N-phenylbenzenesulphonamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies illustrating its efficacy.

Chemical Structure and Synthesis

This compound is characterized by its sulphonamide group, which is known for its diverse biological properties. The synthesis typically involves the reaction of 2-nitrobenzenesulfonyl chloride with N-ethyl-N-phenylamine. This compound can be represented structurally as follows:

The biological activity of this compound can be attributed to several mechanisms:

-

Anticancer Activity :

- Studies have shown that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of benzenesulfonamides have been reported to induce apoptosis in cancer cells by activating p53 pathways and inhibiting MDM2, a negative regulator of p53 .

- In vitro assays demonstrated that certain sulphonamide derivatives could significantly reduce the viability of cancer cell lines such as MCF-7 and HT-29, suggesting potential for further development as anticancer agents .

-

Antiviral Properties :

- Recent research indicates that compounds related to this compound may possess antiviral properties, particularly against norovirus and other viral pathogens. The compound's structure allows it to interfere with viral replication mechanisms .

- In a study assessing the inhibitory effects on viral RNA-dependent RNA polymerase (RdRp), compounds similar to this compound exhibited significant inhibition at low micromolar concentrations .

Anticancer Efficacy

A recent study evaluated the cytotoxic effects of a series of benzenesulfonamide derivatives on various cancer cell lines. The findings indicated that certain derivatives showed IC50 values in the micromolar range, comparable to established chemotherapeutics like cisplatin. Notably, one derivative exhibited an IC50 value of 0.3 μM against ALL cells, demonstrating its potency .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 14 | ALL | 0.3 | Induces apoptosis via p53 activation |

| 14 | NB1643 | 0.5 | Inhibits cell growth |

| Dox | CFU-GM | >10 | Chemotherapy control |

Antiviral Activity

In a separate investigation focusing on antiviral activity, this compound was tested against norovirus RdRp. The compound was found to inhibit viral replication effectively, with dose-dependent curves indicating significant antiviral potential at concentrations as low as 10 μM .

| Compound | Virus | EC50 (μM) | Mechanism |

|---|---|---|---|

| 7 | Norovirus | 10 | Inhibits RdRp |

| PPNDS | Norovirus | 5 | Positive control |

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (nitration) | >80% yield |

| Solvent Polarity | High (e.g., H2SO4) | Prevents hydrolysis |

| Reaction Time | 4–6 hours | Reduces byproducts |

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Answer:

Discrepancies often arise from conformational flexibility, impurities, or solvent effects. Methodological approaches include:

- Dynamic NMR Studies : Detect rotational barriers in sulfonamide groups, which cause signal splitting in ¹H NMR .

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., nitro group orientation) .

- Computational Validation : Compare experimental IR stretches (e.g., S=O at ~1350 cm⁻¹) with DFT-calculated vibrational modes .

Example Conflict : A study reported unexpected NOESY correlations due to steric hindrance from the ethyl group. Resolution involved crystallographic analysis confirming a twisted sulfonamide backbone .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key peaks should be prioritized?

Answer:

Core techniques and benchmarks:

- ¹H/¹³C NMR :

- Aromatic protons: δ 7.2–8.5 ppm (split patterns indicate nitro group proximity) .

- Ethyl group: δ 1.2–1.4 ppm (CH3), δ 3.5–3.7 ppm (N-CH2) .

- IR Spectroscopy :

- S=O asymmetric stretch: 1340–1360 cm⁻¹ .

- NO2 symmetric stretch: 1520 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 335 (C14H14N2O4S) .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Answer:

Focus on structure-activity relationship (SAR) studies:

- Antimicrobial Assays : Use microdilution methods (e.g., MIC against S. aureus) with derivatives modified at the nitro or ethyl groups .

- Enzyme Inhibition : Screen against carbonic anhydrase isoforms via stopped-flow CO2 hydration assays. The nitro group enhances binding to Zn²⁺ in the active site .

- Cytotoxicity Testing : Compare IC50 values in cancer cell lines (e.g., MCF-7) using MTT assays. Substituent polarity correlates with membrane permeability .

Data Interpretation : Conflicting results in activity (e.g., higher potency but lower solubility) require trade-off analysis via Hansen solubility parameters .

Basic: What are the stability considerations for storing this compound, and how do structural features influence degradation?

Answer:

- Storage Conditions :

- Degradation Pathways :

Advanced: How can computational methods optimize the synthesis and functionalization of this compound?

Answer:

- Reaction Mechanism Modeling : Use DFT (e.g., B3LYP/6-31G*) to identify rate-limiting steps (e.g., nitration electrophilic attack) .

- Docking Studies : Predict binding affinities to biological targets (e.g., cyclooxygenase-2) by simulating substituent effects .

- QSAR Models : Corinate electronic parameters (e.g., Hammett σ) with bioactivity to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.